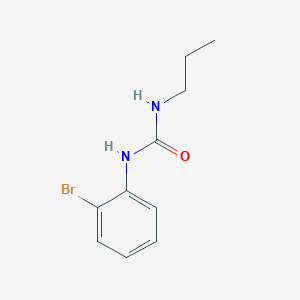

1-(2-Bromophenyl)-3-propylurea

Description

Significance of the Urea (B33335) Functional Group in Advanced Organic Synthesis

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a cornerstone in organic synthesis. quora.com Its unique structure imparts a combination of rigidity and hydrogen-bonding capability that is highly valuable. chemicalbook.com Ureas are recognized as their own distinct functional group, with reactivity that is similar to, but different from, amides and amines. quora.com

The two N-H groups and the carbonyl oxygen of a disubstituted urea can act as both hydrogen bond donors and acceptors. This allows urea derivatives to form predictable intermolecular and intramolecular hydrogen-bonding networks, a property that is critical in supramolecular chemistry and crystal engineering. wikipedia.org Furthermore, the urea moiety is a key structural element in a wide array of biologically active compounds and approved pharmaceuticals, underscoring its importance in medicinal chemistry. researchgate.netnih.gov The stability and synthetic accessibility of the urea linkage make it a reliable component in the construction of complex molecules. wikipedia.org

Role of Aryl Halides in Chemical Synthesis and Transformation Methodologies

Aryl halides, such as the 2-bromophenyl group in the target compound, are fundamental building blocks in chemical synthesis. researchgate.net Their utility stems primarily from their ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings use aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov

The bromine atom in 1-(2-Bromophenyl)-3-propylurea serves as a reactive handle, a site where further chemical modifications can be precisely introduced. This allows the compound to act as an intermediate, where the aryl halide portion can be coupled with various partners, including boronic acids, alkynes, and amines, to generate more complex molecular architectures. nih.govrsc.org This versatility makes aryl halides indispensable tools for constructing the carbon skeletons of natural products, pharmaceuticals, and advanced materials. researchgate.net

Overview of Research Paradigms for Novel N,N'-Disubstituted Urea Compounds

The development of new N,N'-disubstituted urea compounds is an active area of research, driven by their potential applications across various scientific disciplines. rsc.orgrsc.org Synthetic strategies are often focused on creating large libraries of diverse urea derivatives for screening purposes. nih.gov Common synthetic methods include the reaction of an isocyanate with an amine or the use of phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) for safer and more convenient preparations. nih.gov

Current research often involves computational and in silico studies to predict the properties and potential biological activity of new urea derivatives before their synthesis. rsc.orgnih.gov Conformational studies are also critical, as the spatial arrangement of the substituents on the urea backbone significantly influences the molecule's function. nih.govnih.gov Researchers are exploring N,N'-disubstituted ureas for a range of applications, including their use as antiplatelet agents, enzyme inhibitors, and building blocks for functional materials. rsc.orgnih.govontosight.ai

Properties of this compound

While extensive research specifically on this compound is not widely published, its properties can be inferred from data on closely related analogues and its constituent functional groups. The table below presents key identifiers and calculated physicochemical properties for this compound and a related isomer.

Table 1: Compound Identifiers and Properties

| Property | This compound | 1-(4-Bromophenyl)-3-propylurea |

|---|---|---|

| IUPAC Name | This compound | 1-(4-bromophenyl)-3-propylurea |

| CAS Number | Not available | 13208-61-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃BrN₂O | C₁₀H₁₃BrN₂O sigmaaldrich.com |

| Molecular Weight | 257.13 g/mol | 257.13 g/mol sigmaaldrich.com |

| Appearance | Solid (predicted) wikipedia.org | Solid |

Note: Data for this compound is predicted based on its structure, while data for the 4-bromo isomer is from available sources.

Synthesis and Reactivity

The synthesis of unsymmetrical N,N'-disubstituted ureas like this compound can be achieved through several established routes. A common method involves the reaction of 2-bromophenyl isocyanate with propylamine (B44156). Alternatively, 2-bromoaniline (B46623) can be reacted with a propyl isocyanate. Other methods may employ phosgene alternatives to couple the two amine fragments. nih.gov

The reactivity of this compound is dictated by its three main components: the urea linkage, the propyl group, and the bromophenyl ring.

The urea N-H bonds can be deprotonated by a strong base and can participate in hydrogen bonding.

The propyl group is a simple alkyl chain, generally unreactive except under free-radical conditions.

The bromophenyl ring is the most versatile site for further functionalization. The carbon-bromine bond can undergo oxidative addition to a transition metal catalyst, initiating a cross-coupling reaction to form a new bond at that position. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTWFDLOYDZFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl 3 Propylurea

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.orgicj-e.org For 1-(2-Bromophenyl)-3-propylurea, the most logical disconnections are the two C-N bonds of the urea (B33335) moiety. This deconstruction leads to two primary synthetic routes.

Route A involves the disconnection of the C-N bond between the carbonyl group and the propylamino group, and the C-N bond between the carbonyl and the bromophenylamino group. This identifies three primary starting materials: 2-bromoaniline (B46623), propylamine (B44156), and a carbonyl source. The carbonyl source is typically phosgene (B1210022) (COCl₂) or a safer equivalent.

Route B involves disconnecting only one of the C-N bonds. Disconnecting the bond adjacent to the propyl group suggests a reaction between 2-bromophenyl isocyanate and propylamine. This is often a more direct and efficient approach as it involves the coupling of two key intermediates in a single step.

These two approaches form the basis for the synthetic strategies discussed below.

Precursor Synthesis and Optimization

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors: a 2-bromoaniline derivative and a propylamine derivative.

Synthesis of 2-Bromoaniline Derivatives

2-Bromoaniline is a critical precursor. Several methods have been established for its synthesis, each with distinct advantages and challenges.

From Bromobenzene (B47551): One common route starts with bromobenzene, which undergoes nitration to form a mixture of o-nitro-bromobenzene and p-nitro-bromobenzene. chemicalbook.com The ortho isomer is the desired precursor. The separation of these isomers can be challenging, but once isolated, the o-nitro-bromobenzene is reduced to 2-bromoaniline. A multi-step alternative involves the sulfonation of bromobenzene to block the para position, followed by nitration, reduction of the nitro group, and finally, removal of the sulfonic acid group. stackexchange.comechemi.com

From o-Nitroaniline: A classic route involves the diazotization of o-nitroaniline, followed by a Sandmeyer reaction using cuprous bromide to introduce the bromine atom. The resulting o-nitro-bromobenzene is then reduced to 2-bromoaniline, often using iron powder and acid. guidechem.com Steam distillation can be employed during this process to improve the purity of the intermediate by separating it from resinous by-products. guidechem.com

Direct Bromination of Aniline (B41778): While direct bromination of aniline is possible, it is often difficult to control and can lead to a mixture of ortho, para, and polybrominated products due to the strong activating effect of the amino group. askfilo.com Acetanilide, a protected form of aniline, can be used to moderate the reaction and favor the para product, making this route less ideal for synthesizing the ortho isomer.

Synthesis of Propylamine Derivatives

Propylamine is the second key precursor. Its synthesis can be achieved through several established methods in organic chemistry.

Reduction of Propionitrile (B127096): The reduction of propionitrile (propanenitrile) is a direct method for producing propylamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. cnchemshop.com

Reduction of Propionamide (B166681): Similar to the nitrile reduction, propionamide can be reduced to propylamine using strong reducing agents like LiAlH₄. cnchemshop.com

Ammonolysis of 1-Halopropanes: The reaction of 1-bromopropane (B46711) or 1-chloropropane (B146392) with an excess of ammonia (B1221849) (ammonolysis) yields propylamine. Using an excess of ammonia is crucial to minimize the formation of secondary (dipropylamine) and tertiary (tripropylamine) amine by-products. cnchemshop.com

Gabriel Synthesis: This method provides a way to form primary amines without the risk of over-alkylation. It involves the reaction of potassium phthalimide (B116566) with 1-bromopropane to form an N-alkylated phthalimide intermediate, which is then hydrolyzed or treated with hydrazine (B178648) to release the desired propylamine. study.com

From n-Propanol: Propylamine can be synthesized from n-propanol by reacting it with ammonia at high temperature and pressure in the presence of a catalyst. wikipedia.orggoogle.com

Table 2: Comparison of Synthetic Routes to Propylamine

| Starting Material | Method | Key Features |

|---|---|---|

| Propionitrile | Reduction | Direct conversion to the primary amine. cnchemshop.com |

| Propionamide | Reduction | Utilizes a different functional group precursor. cnchemshop.com |

| 1-Halopropane | Ammonolysis | Can produce secondary and tertiary amines if ammonia is not in excess. cnchemshop.com |

| 1-Halopropane & Phthalimide | Gabriel Synthesis | Specifically produces the primary amine, avoiding over-alkylation. study.com |

Direct Urea Bond Formation Strategies

With the precursors in hand, the final step is the formation of the urea linkage. This can be accomplished through several strategies, primarily differing in the choice of the carbonyl source.

Phosgene and Phosgene Equivalent Mediated Approaches

The reaction of amines with phosgene (COCl₂) is a traditional method for synthesizing ureas. google.com In the context of this compound, the synthesis could proceed by reacting 2-bromoaniline with phosgene to form an intermediate 2-bromophenyl isocyanate or a carbamoyl (B1232498) chloride. This reactive intermediate would then be treated with propylamine to form the final product.

Due to the high toxicity and hazardous nature of phosgene gas, safer alternatives known as phosgene equivalents are often preferred. rsc.orgresearchgate.net

Triphosgene: A solid, crystalline compound that is easier and safer to handle than phosgene. It decomposes in the presence of a catalyst to generate phosgene in situ. commonorganicchemistry.com

Carbonyldiimidazole (CDI): Another solid reagent that serves as a useful alternative to phosgene. The reaction of 2-bromoaniline with CDI would form an activated carbamate (B1207046) intermediate, which then readily reacts with propylamine. commonorganicchemistry.com

These methods avoid the direct handling of phosgene while still enabling the efficient formation of the urea bond. rsc.org

Isocyanate-Based Coupling Reactions

The most direct and common method for preparing unsymmetrically substituted ureas like this compound is through the reaction of an isocyanate with an amine. commonorganicchemistry.com This approach aligns with Route B from the retrosynthetic analysis.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromoaniline |

| Propylamine |

| Phosgene |

| 2-Bromophenyl isocyanate |

| Bromobenzene |

| o-Nitro-bromobenzene |

| p-Nitro-bromobenzene |

| o-Nitroaniline |

| Aniline |

| Acetanilide |

| Propionitrile |

| Lithium aluminum hydride |

| Propionamide |

| 1-Bromopropane |

| 1-Chloropropane |

| Dipropylamine |

| Tripropylamine |

| Potassium phthalimide |

| n-Propanol |

| Triphosgene |

| Carbonyldiimidazole |

| Tetrahydrofuran |

Carbonyldiimidazole (CDI) and Related Activating Reagent Methodologies

The synthesis of this compound can be efficiently achieved using 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent. This method is favored for its relative safety and mild reaction conditions. The general mechanism involves a two-step, one-pot procedure. First, an amine, such as 2-bromoaniline, reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is highly reactive and not typically isolated. In the second step, the addition of a second amine, in this case, propylamine, leads to a nucleophilic substitution reaction, displacing the imidazole (B134444) group to form the desired stable urea linkage.

The reaction proceeds as follows:

Step 1: Activation of 2-bromoaniline with CDI

2-Bromoaniline + Carbonyldiimidazole → (2-Bromophenyl)carbamoyl-imidazole + Imidazole

Step 2: Reaction with propylamine

(2-Bromophenyl)carbamoyl-imidazole + Propylamine → this compound + Imidazole

This methodology avoids the use of highly toxic and hazardous reagents like phosgene and isocyanates, making it a more environmentally benign approach for laboratory-scale synthesis. The primary by-product, imidazole, is water-soluble and can be easily removed during the work-up procedure.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction parameters. Optimization of these conditions is crucial for maximizing product output and purity while minimizing reaction time and energy consumption.

Investigation of Solvent Effects on Urea Bond Formation Efficiency

The choice of solvent plays a critical role in the synthesis of unsymmetrical ureas. The solvent's polarity and its ability to dissolve reactants and intermediates can significantly influence reaction rates and yields. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly employed solvents that have demonstrated high yields in similar urea syntheses. mdpi.com In a study on analogous N-aryl-N'-alkyl ureas, a comparison of various solvents showed that DCE provided the highest conversions. mdpi.com The use of protic solvents like methanol, however, generally leads to lower yields due to potential side reactions with the activated intermediate. mdpi.com

| Solvent | Relative Yield (%) for Analogous N-Aryl-N'-Alkyl Ureas |

|---|---|

| 1,2-Dichloroethane (DCE) | 85 |

| Tetrahydrofuran (THF) | 70 |

| Acetonitrile (B52724) (ACN) | 65 |

| Methanol (MeOH) | 40 |

Data compiled from studies on analogous urea syntheses and represent typical trends.

Influence of Temperature and Pressure on Reaction Kinetics

For CDI-mediated urea synthesis, temperature is a key factor influencing reaction kinetics. Generally, the activation of the first amine with CDI can be performed at room temperature, while the subsequent reaction with the second amine may require elevated temperatures to proceed at a reasonable rate. Studies on the synthesis of N,N'-alkyl aryl ureas have shown that reflux temperatures are often optimal. thieme-connect.com For instance, reactions conducted at 80°C have been shown to proceed efficiently. mdpi.com Lowering the reaction temperature often results in diminished yields and longer reaction times. mdpi.com Given that these reactions are typically carried out in standard laboratory glassware, they are conducted at atmospheric pressure.

Catalyst Screening for Enhanced Synthetic Efficiency and Selectivity

While CDI-mediated reactions often proceed without the need for a catalyst, certain bases can be employed to facilitate the reaction. Organic bases, however, carry the risk of reacting with the isocyanate intermediate, leading to unwanted side products. mdpi.com Inorganic bases, such as potassium carbonate, have been used in similar syntheses. thieme-connect.com In some alternative, non-CDI routes to unsymmetrical ureas, catalysts play a more prominent role. For example, copper-catalyzed methods have been developed for the synthesis of unsymmetrical ureas from acylazides and secondary amines, offering a greener alternative. nih.gov L-Proline has also been reported as an effective green catalyst for the synthesis of various N-substituted and N,N'-disubstituted ureas. researchgate.net

| Catalyst/Additive | Effect on Analogous Urea Synthesis | Typical Yield Range (%) |

|---|---|---|

| None (CDI method) | Standard, uncatalyzed reaction | 60-80 |

| Inorganic Base (e.g., K2CO3) | Can facilitate the reaction | 65-85 |

| L-Proline | Acts as a green catalyst | 70-90 |

| Copper-based catalysts | Used in alternative synthetic routes | Varies with substrate |

Yields are based on reported data for analogous unsymmetrical urea syntheses and may vary for the specific target compound.

Green Chemistry Considerations in Synthetic Pathway Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several considerations can be made to align with these principles.

The use of CDI is in itself a greener alternative to phosgene, a highly toxic gas. To further enhance the greenness of the synthesis, the selection of solvents is crucial. Opting for solvents with a lower environmental impact and facilitating their recycling are key steps. While DCE shows good yields, its environmental and health profiles are concerns. Exploring more benign solvents is an area for improvement.

Atom economy is another important metric in green chemistry. The CDI-mediated synthesis has a reasonable atom economy, with the main by-product being imidazole, which can potentially be recovered and reused.

Energy efficiency is also a consideration. Optimizing the reaction temperature and time to be as low and short as possible without significantly compromising the yield contributes to a greener process. The development of efficient catalytic systems that allow the reaction to proceed under milder conditions is a significant step towards sustainability.

Advanced Structural Characterization and Elucidation of 1 2 Bromophenyl 3 Propylurea

Single Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 1-(2-Bromophenyl)-3-propylurea is not publicly available, a detailed analysis of its expected structural parameters can be inferred from the crystallographic data of closely related N-aryl-N'-alkylurea derivatives. These studies on analogous compounds provide a robust framework for predicting the molecular geometry, conformational preferences, and intermolecular interactions that define the crystalline structure of this compound.

Determination of Precise Molecular Geometry and Bond Parameters

The molecular geometry of this compound is anticipated to exhibit bond lengths and angles characteristic of its constituent functional groups. The urea (B33335) moiety is expected to be nearly planar, a consequence of the delocalization of the nitrogen lone pairs into the carbonyl group. This resonance effect imparts a degree of double-bond character to the C-N bonds, making them shorter than a typical single C-N bond.

The 2-bromophenyl group will introduce a steric and electronic perturbation to the otherwise symmetrical urea core. The carbon-bromine bond length is expected to be in the typical range for aryl bromides. The internal bond angles of the phenyl ring are predicted to be close to 120°, with minor distortions due to the presence of the bulky bromine atom and the urea substituent. The bond angles around the nitrogen atoms are expected to be close to 120°, consistent with sp² hybridization. The propyl group will adopt a staggered conformation to minimize steric strain.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C(carbonyl)-N(phenyl) Bond Length | ~1.35 Å |

| C(carbonyl)-N(propyl) Bond Length | ~1.34 Å |

| C(phenyl)-Br Bond Length | ~1.90 Å |

| N-C=O Bond Angle | ~120° |

| N-C-N Bond Angle | ~120° |

| C-N-H Bond Angle | ~120° |

Conformational Analysis in the Crystalline Solid State

The conformation of N-aryl-N'-alkyl ureas in the solid state is influenced by a delicate balance of steric and electronic effects. The orientation of the 2-bromophenyl and propyl groups relative to the urea plane is of particular interest. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-bromo substituent and the urea backbone. This may lead to a significant dihedral angle between the plane of the phenyl ring and the plane of the urea moiety.

Elucidation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

Urea derivatives are well-known for their ability to form robust hydrogen bonding networks, which are the primary drivers of their crystal packing. In this compound, the two N-H groups of the urea moiety will act as hydrogen bond donors, while the carbonyl oxygen will serve as a hydrogen bond acceptor.

It is highly probable that the molecules will self-assemble into one-dimensional chains or tapes via N-H···O=C hydrogen bonds. These chains are a common motif in the crystal structures of monosubstituted and disubstituted ureas. The specific arrangement of these chains will be influenced by other intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, including those involving the bromine atom. The presence of the bulky bromine atom may also lead to the formation of halogen bonds, further stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the different chemical environments of the protons and carbons in the molecule.

¹H NMR Spectral Interpretation and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to display a set of characteristic signals. The protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with each other.

The N-H protons of the urea group are expected to appear as two distinct signals, likely broadened due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. Their chemical shifts can vary depending on the solvent and concentration. The protons of the propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-H (phenyl) | Variable (broad) | Singlet |

| N-H (propyl) | Variable (broad) | Singlet |

| -CH₂- (adjacent to N) | ~3.2 | Triplet |

| -CH₂- (central) | ~1.6 | Sextet |

| -CH₃ | ~0.9 | Triplet |

¹³C NMR Spectral Interpretation and Carbon Framework Analysis

The ¹³C NMR spectrum will provide complementary information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is expected to be the most downfield signal, typically appearing in the range of 155-160 ppm. The aromatic carbons will resonate in the region of 110-140 ppm, with the carbon atom attached to the bromine atom appearing at a distinct chemical shift. The three carbon atoms of the propyl group will give rise to three separate signals in the aliphatic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 155 - 160 |

| Aromatic C-Br | ~115 |

| Aromatic C-N | ~140 |

| Other Aromatic C | 120 - 135 |

| -CH₂- (adjacent to N) | ~40 |

| -CH₂- (central) | ~23 |

| -CH₃ | ~11 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a complete picture of the molecular framework.

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. In the case of this compound, COSY is instrumental in confirming the propyl chain's integrity. Cross-peaks would be expected between the protons of the terminal methyl group (CH₃) and the adjacent methylene group (CH₂), and between that methylene group and the methylene group attached to the urea nitrogen. The aromatic protons on the 2-bromophenyl ring would also exhibit correlations consistent with their substitution pattern, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹J-coupling). This technique is crucial for assigning the carbon signals of the propyl chain and the aromatic ring by linking them to their attached protons, which are typically easier to assign from the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting the different fragments of the molecule. For this compound, key HMBC correlations would be observed between the N-H protons and the adjacent carbonyl carbon of the urea moiety, as well as with the carbons of the propyl and bromophenyl groups. For instance, the protons of the methylene group attached to the nitrogen would show a correlation to the carbonyl carbon, confirming the propylurea linkage. Similarly, the N-H proton adjacent to the aromatic ring would show correlations to the carbons of the bromophenyl ring, unequivocally establishing the connectivity of the entire molecule.

A hypothetical summary of expected 2D NMR correlations is presented in the table below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Propyl-CH₃ | Propyl-CH₂ | C-propyl-CH₃ | C-propyl-CH₂, Urea C=O |

| Propyl-CH₂ (middle) | Propyl-CH₃, Propyl-CH₂-N | C-propyl-CH₂ | C-propyl-CH₃, C-propyl-CH₂-N |

| Propyl-CH₂-N | Propyl-CH₂ (middle), NH | C-propyl-CH₂-N | Urea C=O, C-propyl-CH₂ |

| Aromatic Protons | Adjacent Aromatic Protons | Corresponding Aromatic Carbons | Other Aromatic Carbons, Urea C=O |

| NH (propyl side) | Propyl-CH₂-N | - | Urea C=O, C-propyl-CH₂-N |

| NH (phenyl side) | Aromatic Proton (ortho) | - | Urea C=O, Aromatic Carbons |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition. For this compound, with a molecular formula of C₁₀H₁₃BrN₂O, the expected monoisotopic mass can be calculated with high precision.

HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide an experimental mass value accurate to several decimal places. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further confirming the presence and number of bromine atoms in the molecule.

The experimentally determined exact mass would be compared to the theoretical mass calculated for the proposed formula, C₁₀H₁₃BrN₂O. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Calculated Monoisotopic Mass | 256.0211 Da (for ⁷⁹Br) |

| Calculated Monoisotopic Mass | 258.0191 Da (for ⁸¹Br) |

| Expected Observation | A measured m/z value for the protonated molecule [M+H]⁺ corresponding to the calculated exact mass with a characteristic isotopic pattern for one bromine atom. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:

N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H groups in the urea moiety. The position and shape of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the bromophenyl ring would be observed just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band, typically in the range of 1630-1680 cm⁻¹, is characteristic of the carbonyl group in the urea linkage. This is often referred to as the Amide I band.

N-H Bending (Amide II band): A band in the region of 1550-1620 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.

C-N Stretching: Vibrations associated with the C-N bonds of the urea would also be present.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic ring.

C-Br Stretching: A band in the fingerprint region, typically between 500-700 cm⁻¹, would correspond to the C-Br stretching vibration.

Raman Spectroscopy provides complementary information. While strong dipole changes lead to intense IR bands (like C=O stretching), vibrations that cause a significant change in polarizability result in strong Raman signals. For this compound, the symmetric stretching of the aromatic ring is often a strong feature in the Raman spectrum. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

| N-H Stretch | 3300-3400 | Weak to medium |

| Aromatic C-H Stretch | >3000 | Medium to strong |

| Aliphatic C-H Stretch | <3000 | Medium to strong |

| C=O Stretch (Amide I) | 1630-1680 | Medium |

| N-H Bend (Amide II) | 1550-1620 | Weak |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-Br Stretch | 500-700 | Medium |

The combined application of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming its atomic connectivity, elemental composition, and the presence of key functional groups.

Computational Chemistry and Theoretical Studies on 1 2 Bromophenyl 3 Propylurea

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). researchgate.net

For a molecule like 1-(2-Bromophenyl)-3-propylurea, one would generally expect the MEP analysis to show:

Negative Potential: The most significant negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atom of the urea's carbonyl group (C=O). This region represents the primary site for electrophilic attack.

Positive Potential: The most positive potential (blue regions) would be located around the hydrogen atoms attached to the nitrogen atoms of the urea (B33335) group (N-H). These sites are susceptible to nucleophilic attack.

Intermediate and Neutral Potential: The propyl chain and the bromophenyl ring would exhibit regions of intermediate to neutral potential, with the electronegative bromine atom influencing the charge distribution on the phenyl ring.

However, without specific calculations, quantitative data for an MEP table cannot be provided.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions, which indicates charge delocalization and contributes to molecular stability, is quantified by the second-order perturbation energy, E(2). bohrium.com

In a theoretical NBO analysis of this compound, key interactions would likely include:

Lone Pair Delocalization: Strong delocalization interactions would be expected from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbital of the carbonyl group (n(N) → π(C=O) and n(O) → π(C=O)). These hyperconjugative interactions are characteristic of amide and urea systems and contribute significantly to the planarity and stability of the urea moiety.

Ring Interactions: Interactions between the urea group and the bromophenyl ring, such as delocalization from the nitrogen lone pair into the antibonding π* orbitals of the phenyl ring, would also be anticipated.

To generate a data table of these donor-acceptor interactions and their corresponding stabilization energies (E(2)), a quantum chemical calculation on the molecule's optimized geometry is required. As no such study is publicly available, a data table cannot be accurately constructed.

While the principles of computational chemistry allow for a qualitative prediction of the electronic properties of this compound, the strict requirement for detailed, compound-specific research findings and quantitative data tables cannot be met due to the absence of published studies.

Mechanistic Investigations and Reactivity Studies of 1 2 Bromophenyl 3 Propylurea

Reaction Pathways and Transformation Mechanisms

The reactivity of 1-(2-bromophenyl)-3-propylurea is dictated by the interplay of its three key structural components: the bromophenyl ring, the urea (B33335) linkage, and the propyl substituent. The electron-withdrawing nature of the bromine atom and the electronic effects of the urea moiety influence the reaction pathways available to the molecule.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. libretexts.org This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgchemistrysteps.com For this compound, the urea group can act as a modest activating group for nucleophilic attack, particularly when deprotonated.

The generally accepted mechanism involves two main steps libretexts.org:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge through resonance. wikipedia.org

Leaving Group Departure: The aromaticity is restored by the elimination of the bromide ion, which is a good leaving group.

The position of the urea substituent relative to the bromine atom is critical. While strong electron-withdrawing groups like nitro groups are typical activators for SNAr reactions, the urea moiety's influence is more subtle. chemistrysteps.com The reaction is generally favored when such activating groups are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex. wikipedia.orgchemistrysteps.com

Table 1: Key Factors Influencing SNAr Reactions

| Factor | Description |

| Nucleophile | Strong nucleophiles (e.g., alkoxides, amines) are required. |

| Leaving Group | Halides are common leaving groups; reactivity often follows F > Cl > Br > I. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt. |

| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group stabilize the intermediate. wikipedia.orgchemistrysteps.com |

The urea linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the C-N bonds. This process can be catalyzed by acids, bases, or enzymes like urease. wikipedia.org The uncatalyzed hydrolysis of urea in aqueous solution is a slow process. nih.gov

The general mechanism for uncatalyzed or acid-catalyzed hydrolysis is an addition-elimination reaction nih.gov:

Protonation: In acidic conditions, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms.

C-N Bond Cleavage: The C-N bond breaks, releasing an amine (in this case, propylamine) and a carbamic acid derivative.

Decomposition: The resulting 2-bromophenylcarbamic acid is unstable and decomposes to 2-bromoaniline (B46623) and carbon dioxide.

Enzyme-catalyzed hydrolysis, such as by urease, follows a more complex mechanism involving a dinuclear nickel center in the enzyme's active site. researchgate.netnih.gov The urea molecule coordinates to the nickel ions, and a coordinated hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that subsequently breaks down to ammonia (B1221849) and carbamate (B1207046). nih.gov

Table 2: Products of Urea Bond Hydrolysis

| Reactant | Conditions | Primary Products |

| This compound | Acidic or Basic Hydrolysis | 2-Bromoaniline, Propylamine (B44156), Carbon Dioxide |

The photochemical behavior of this compound is largely influenced by the presence of the carbon-bromine bond. Aryl halides are known to undergo photolysis upon irradiation with UV light. The primary photochemical process is the homolytic cleavage of the C-Br bond, which is typically the weakest bond in the molecule. researchoutreach.org

This cleavage generates a 2-(propylureido)phenyl radical and a bromine radical researchoutreach.org:

Radical Reactions: The highly reactive phenyl radical can then undergo several subsequent reactions. It can abstract a hydrogen atom from the solvent or another molecule to form 1-phenyl-3-propylurea (B8796099) (a photoreduction product). nih.gov

Coupling Reactions: It can also couple with other radicals or react with surrounding molecules.

Studies on similar compounds, such as 3-(p-bromophenyl)-1-methoxy-1-methylurea, have shown that photochemical transformations are a significant degradation pathway. acs.org The use of light as a reagent in chemistry is a growing field, as it can provide the energy to trigger reactions under mild conditions without generating excessive waste. researchoutreach.org The formation of reactive radical species can lead to a variety of products depending on the reaction environment. researchoutreach.org

Catalytic Transformations Involving the Urea Nitrogen Atoms and Aromatic Bromine

The nitrogen atoms of the urea group and the aromatic bromine atom in this compound serve as functional handles for various catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: The N-H bonds of the urea moiety can participate in palladium-catalyzed amination reactions with aryl halides, allowing for the synthesis of more complex, unsymmetrically substituted ureas. organic-chemistry.org

Suzuki, Heck, and Sonogashira Coupling: The C-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions. It can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce new substituents onto the aromatic ring.

C-H Activation/Arylation: Palladium catalysts can also mediate the direct arylation of the urea's N-H bond with aryl halides. researchgate.net Furthermore, recent advances have demonstrated the palladium-catalyzed C-H activation of the aromatic ring of aryl ureas, allowing for cross-coupling with aryl iodides at room temperature in water. nih.gov This involves the generation of a highly active cationic palladium(II) species that can insert into an aromatic C-H bond. nih.gov

Table 3: Examples of Catalytic Transformations

| Reaction Type | Reacting Site | Potential Product Type | Catalyst System (Example) |

| Buchwald-Hartwig Amination | Urea N-H | N,N'-Disubstituted Ureas | Pd₂(dba)₃ / Xantphos researchgate.net |

| Suzuki Coupling | C-Br | 2-(Aryl)phenyl-substituted urea | Pd(PPh₃)₄ / Base |

| C-H Arylation | Aromatic C-H | Biaryl-substituted urea | Pd(OAc)₂ / AgBF₄ nih.gov |

Intramolecular Cyclization and Rearrangement Reactions

The ortho-disposed bromine atom and propylurea side chain in this compound create the potential for intramolecular cyclization reactions to form heterocyclic structures. These reactions can be promoted by heat, light, or chemical reagents.

A plausible pathway could involve the formation of a radical or an organometallic intermediate at the C-Br bond, followed by attack on one of the urea nitrogen atoms or the carbonyl oxygen. For example, photochemical cleavage of the C-Br bond could generate a phenyl radical that cyclizes onto the adjacent urea moiety. nih.gov

Alternatively, transition-metal-catalyzed processes can facilitate such cyclizations. For instance, palladium-catalyzed intramolecular C-N bond formation could lead to the synthesis of benzimidazolone-type structures. Such reactions often proceed through the formation of an initial palladium-aryl intermediate which then undergoes nucleophilic attack by the urea nitrogen.

Lewis acids can also promote intramolecular cyclizations by coordinating to the carbonyl oxygen, which can enhance the electrophilicity of the aromatic ring or other parts of the molecule to facilitate attack by a nucleophilic part of the side chain. nih.gov

Theoretical Studies on Electrophilic Aromatic Substitution on the Bromophenyl Ring

Theoretical studies, often employing Density Functional Theory (DFT), provide insight into the regioselectivity of electrophilic aromatic substitution (EAS) on the bromophenyl ring of this compound. researchgate.net The outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. researchgate.netnih.gov

In this molecule, there are two substituents to consider:

Bromine Atom: Halogens are deactivating yet ortho, para-directing. They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing).

Urea Moiety (-NH-CO-NH-propyl): The nitrogen atom attached to the ring has a lone pair of electrons that it can donate into the ring via resonance. This makes the urea group a strongly activating, ortho, para-directing substituent. nih.gov

The combined effect of a strong ortho, para-director (urea) and a weak ortho, para-director (bromine) will govern the position of electrophilic attack. The powerful activating effect of the urea nitrogen will dominate. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the urea group.

Position 4 (para to urea): This position is sterically accessible and electronically activated.

Position 6 (ortho to urea): This position is also electronically activated, but may experience some steric hindrance from the adjacent urea side chain.

DFT calculations can model the transition states for electrophilic attack at each possible position on the ring. The calculated activation energies would confirm that substitution at positions 4 and 6 is kinetically favored over other positions. researchgate.netnih.gov The analysis typically involves examining the stability of the intermediate arenium ion (Wheland intermediate), where the positive charge is delocalized across the ring. researchgate.net

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of -Br (at C2) | Directing Influence of Urea (at C1) | Predicted Outcome |

| 3 | meta | ortho | Unfavored |

| 4 | meta | para | Highly Favored |

| 5 | para | meta | Unfavored |

| 6 | ortho | ortho | Favored (possible steric hindrance) |

Derivatization and Analog Synthesis from 1 2 Bromophenyl 3 Propylurea

Modification of the Propyl Chain

The propyl group attached to the urea (B33335) nitrogen serves as a flexible handle for introducing a variety of structural changes, from simple chain extension to the incorporation of complex functional groups.

Alkylation: While direct C-H alkylation of the propyl chain is challenging, indirect methods can be envisioned. One potential route involves the deprotonation of one of the urea nitrogens followed by alkylation. However, this would modify the urea linkage itself rather than the propyl chain. A more targeted approach would necessitate a multi-step synthesis, potentially starting from a different amine precursor to build the desired alkyl chain before forming the urea.

Halogenation: The propyl chain can be functionalized through free-radical halogenation. libretexts.org This reaction typically proceeds via a chain mechanism initiated by heat or UV light. libretexts.org The reactivity of the hydrogen atoms on the propyl chain follows the general trend of tertiary > secondary > primary. In the case of the propyl group, there are secondary hydrogens at the C2' position and primary hydrogens at the C3' position.

Halogenation of the propyl chain is expected to yield a mixture of products, with substitution at the C2' position being favored over the C1' and C3' positions due to the higher reactivity of secondary hydrogens. libretexts.org For instance, bromination is generally more selective than chlorination, leading to a higher proportion of the 2'-bromopropyl derivative. libretexts.org These halogenated intermediates are valuable precursors for further functionalization.

The introduction of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, at the terminus of the propyl chain can significantly alter the physicochemical properties of the molecule. These functionalities can be installed using several synthetic strategies.

One common approach involves utilizing a halogenated precursor, as generated from the studies mentioned in section 6.1.1. For example, a terminal bromo-propyl derivative could undergo nucleophilic substitution with reagents like sodium azide (B81097) (to later be reduced to an amine), sodium cyanide (to be hydrolyzed to a carboxylic acid), or potassium acetate (B1210297) (to be hydrolyzed to an alcohol).

More modern approaches involve direct C-H functionalization, although this remains a significant synthetic challenge for unactivated alkyl chains. Another strategy is to build the urea moiety from a pre-functionalized amine, such as 3-aminopropanol or 3-aminopropanoic acid, which would react with 2-bromophenyl isocyanate to yield the desired terminally functionalized analogs. This approach offers a more direct and often higher-yielding route to these specific derivatives. rsc.orgnih.gov

Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional handle, enabling a wide array of transformations, particularly through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com It is widely used to form biaryl structures. Applying this to 1-(2-Bromophenyl)-3-propylurea would allow for the introduction of a wide variety of aryl or vinyl substituents at the 2-position of the phenyl ring. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgchemeurope.com This reaction would enable the attachment of vinyl groups to the phenyl ring, yielding stilbene-like structures. organic-chemistry.orgyoutube.com The reaction is stereoselective, typically favoring the formation of the trans alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgjk-sci.com This method is highly effective for synthesizing arylalkynes. libretexts.orgorganic-chemistry.org Reacting this compound under Sonogashira conditions would introduce an alkynyl moiety, a versatile functional group that can undergo further transformations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl/Vinyl-phenyl-urea derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / Et₃N | 2-Vinyl-phenyl-urea derivative |

| Sonogashira | Terminal Alkyne (HC≡CR) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Alkynyl-phenyl-urea derivative |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an unactivated phenyl ring is generally difficult. wikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex intermediate. dalalinstitute.comlibretexts.org The propylurea group at the ortho position is not a strong electron-withdrawing group, so this pathway is unlikely under standard conditions.

For SNAr to occur, harsh reaction conditions (high temperature and pressure) would likely be necessary. An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This mechanism is favored by the use of very strong bases, such as sodium amide (NaNH₂). youtube.com The reaction of this compound with a strong base could lead to the formation of a benzyne intermediate, which would then be trapped by a nucleophile.

Direct C-H functionalization is a cutting-edge area of synthesis that aims to form new bonds by directly converting C-H bonds, avoiding the need for pre-functionalized starting materials. umich.edu For this compound, the phenyl ring possesses several C-H bonds that could theoretically be targeted.

Theoretical Considerations: The urea moiety can act as a directing group in transition metal-catalyzed C-H activation. The nitrogen atom of the urea could coordinate to a metal center (e.g., palladium, rhodium, ruthenium), positioning the catalyst to interact with a specific C-H bond. mdpi.com In this case, the most likely site for directed C-H functionalization would be the C-H bond at the C3 position of the phenyl ring, which is ortho to the urea substituent. This would lead to regioselective installation of new functional groups.

Experimental Approaches: Experimental strategies would involve screening various transition metal catalysts and reaction conditions. For example, palladium-catalyzed C-H arylation could introduce a new aryl group at the C3 position. Other potential transformations include C-H alkenylation, alkylation, or amination. mdpi.comresearchgate.net While experimentally challenging, these strategies represent a powerful and atom-economical approach to generating novel analogs that would be difficult to access through traditional methods.

Substitution Reactions on the Urea Nitrogen Atoms

The urea moiety of this compound contains two nitrogen atoms with differing reactivity, which can be selectively targeted for substitution reactions such as alkylation and acylation. The nitrogen atom attached to the propyl group (N-3) is generally more nucleophilic and sterically accessible than the nitrogen atom bonded to the electron-withdrawing 2-bromophenyl group (N-1). Consequently, substitution reactions are expected to preferentially occur at the N-3 position.

N-acylation of this compound can be achieved by reacting it with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The acylation is also expected to occur at the more nucleophilic N-3 nitrogen. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would be expected to yield 1-(2-Bromophenyl)-3-acetyl-3-propylurea.

A variety of acylating reagents can be employed to introduce different functional groups, potentially modulating the compound's chemical properties. The synthesis of N-acyl urea analogs can also be achieved through a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with an appropriate amine. mdpi.com

| Reagent | Expected Product | Reaction Type |

| Methyl Iodide | 1-(2-Bromophenyl)-1-methyl-3-propylurea or 1-(2-Bromophenyl)-3-methyl-3-propylurea | N-Alkylation |

| Benzyl (B1604629) Bromide | 1-Benzyl-1-(2-bromophenyl)-3-propylurea or 1-(2-Bromophenyl)-3-benzyl-3-propylurea | N-Alkylation |

| Acetyl Chloride | 1-Acetyl-1-(2-bromophenyl)-3-propylurea or 1-(2-Bromophenyl)-3-acetyl-3-propylurea | N-Acylation |

| Benzoyl Chloride | 1-Benzoyl-1-(2-bromophenyl)-3-propylurea or 1-(2-Bromophenyl)-3-benzoyl-3-propylurea | N-Acylation |

Synthesis and Characterization of Structural Isomers and Chiral Analogs

The synthesis of structural isomers of this compound allows for the investigation of how the relative positions of substituents on the phenyl ring and the nature of the alkyl chain affect the compound's properties. Chiral analogs introduce stereochemistry, which can be crucial for interactions with chiral biological systems.

Structural Isomers:

Structural isomers can be synthesized by utilizing different starting materials. For instance, positional isomers of the bromo-substituent on the phenyl ring can be prepared by reacting the corresponding bromoaniline with propyl isocyanate or by treating the bromoaniline with a cyanate (B1221674) salt in an acidic medium. orgsyn.org

1-(3-Bromophenyl)-3-propylurea: Synthesized from 3-bromoaniline.

1-(4-Bromophenyl)-3-propylurea: Synthesized from 4-bromoaniline.

Similarly, isomers of the propyl group can be synthesized. For example, 1-(2-Bromophenyl)-3-isopropylurea can be prepared by reacting 2-bromoaniline (B46623) with isopropyl isocyanate.

| Isomer | Starting Arylamine | Alkyl Isocyanate |

| 1-(3-Bromophenyl)-3-propylurea | 3-Bromoaniline | Propyl isocyanate |

| 1-(4-Bromophenyl)-3-propylurea | 4-Bromoaniline | Propyl isocyanate |

| 1-(2-Bromophenyl)-3-isopropylurea | 2-Bromoaniline | Isopropyl isocyanate |

The characterization of these isomers would involve standard analytical techniques such as NMR spectroscopy to confirm the positions of the substituents and melting point analysis to distinguish between the different crystalline structures. For example, the crystal structure of N-(4-bromophenyl)urea has been well-characterized, showing a nearly planar urea moiety and specific hydrogen bonding patterns in the solid state. nih.gov

Chiral Analogs:

Chiral analogs of this compound can be synthesized by introducing a stereocenter into the molecule. This is typically achieved by using a chiral starting material. For example, reacting 2-bromophenyl isocyanate with a chiral amine, such as (R)- or (S)-1-amino-2-propanol, would yield a chiral urea derivative.

Another approach involves the use of a chiral propyl-containing synthon. For instance, a derivative such as 1-(2-Bromophenyl)-3-[1-(4-methylphenyl)propyl]urea has been reported, which contains a chiral center on the propyl chain. chemspider.com The synthesis of such compounds would involve the reaction of 2-bromophenyl isocyanate with the corresponding chiral amine, 1-(4-methylphenyl)propylamine. The characterization of these chiral analogs would require techniques sensitive to stereochemistry, such as chiral chromatography to separate enantiomers and polarimetry to measure optical rotation. The synthesis of chiral ureas is an active area of research, often employing chiral amines in reactions with isocyanates or isothiocyanates to generate chiral ureas and thioureas, respectively. mdpi.com

| Chiral Analog (Example) | Chiral Starting Material |

| (R)-1-(2-Bromophenyl)-3-(1-phenylethyl)urea | (R)-1-Phenylethylamine |

| (S)-1-(2-Bromophenyl)-3-(1-phenylethyl)urea | (S)-1-Phenylethylamine |

The synthesis and characterization of these derivatives, isomers, and chiral analogs provide a foundation for a deeper understanding of the chemical and physical properties of this class of compounds.

Absence of Specific Crystallographic Data for this compound

A thorough search of scientific literature and crystallographic databases reveals a significant lack of specific, publicly available experimental data on the solid-state and supramolecular chemistry of this compound. While general principles of crystal engineering and intermolecular interactions can be inferred from closely related phenylurea compounds, the strict requirement for data focusing solely on this compound cannot be met at this time.

Consequently, it is not possible to provide a detailed and scientifically accurate analysis for the sections and subsections requested in the outline, as this would necessitate specific crystallographic information such as unit cell parameters, atomic coordinates, and details of intermolecular contacts, which are not available.

For context, studies on analogous compounds like N-(4-bromophenyl)urea and other substituted phenylureas demonstrate common interaction patterns that would be expected in the target compound. These include:

Hydrogen Bonding: Phenylurea derivatives consistently exhibit strong N-H···O hydrogen bonds, which are primary drivers in the formation of their supramolecular structures. These interactions typically lead to the assembly of molecules into one-dimensional chains or two-dimensional layered sheets.

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the potential for halogen bonding (C-Br···O or C-Br···N), an important interaction in crystal engineering that can influence molecular packing.

π-π Stacking: Aromatic rings in these structures often engage in π-π stacking, further stabilizing the crystal lattice.

Polymorphism: Different crystalline forms, or polymorphs, are known to occur in phenylurea derivatives. The specific polymorph obtained is often highly sensitive to crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Without the specific crystal structure data for this compound, any discussion on its specific crystalline forms, the influence of crystallization conditions, and a detailed quantitative analysis of its intermolecular interactions would be speculative and fall short of the required scientific accuracy. Further experimental research, including single-crystal X-ray diffraction studies, would be required to generate the data necessary to construct the requested article.

Solid State and Supramolecular Chemistry of 1 2 Bromophenyl 3 Propylurea

Co-crystallization and Inclusion Complex Formation Studies (Theoretical and Experimental) of 1-(2-Bromophenyl)-3-propylurea

The solid-state and supramolecular chemistry of this compound, while not extensively documented in dedicated studies, can be understood through the lens of established principles of crystal engineering and by examining research on analogous substituted urea (B33335) compounds. Theoretical and experimental approaches provide a framework for predicting and characterizing its behavior in forming co-crystals and inclusion complexes.

Theoretical Studies

Intermolecular Interaction Analysis: The primary interactions governing the supramolecular assembly of this compound are expected to be hydrogen bonds involving the urea moiety. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of well-defined patterns, such as the catemer or dimer synthons. In many crystal structures of N,N'-disubstituted ureas, a characteristic one-dimensional tape or ribbon structure, known as the α-network, is formed through a bifurcated N-H···O hydrogen bond system.

Computational techniques such as Density Functional Theory (DFT) can be employed to calculate the energies of different supramolecular synthons and predict the most stable hydrogen and halogen bonding patterns. Molecular dynamics simulations can offer insights into the dynamic behavior of the molecules and the stability of potential co-crystal structures.

Table 1: Predicted Supramolecular Synthons for this compound

| Synthon Type | Donor | Acceptor | Predicted Robustness |

| Hydrogen Bond | N-H (urea) | O=C (urea) | High |

| Hydrogen Bond | N-H (urea) | O/N of Co-former | High |

| Halogen Bond | C-Br | O/N of Co-former | Medium |

| van der Waals | Propyl/Phenyl groups | Co-former | Medium |

Experimental Studies

Experimental investigations into the co-crystallization and inclusion complex formation of this compound would involve screening with a variety of co-formers and host molecules using established synthetic techniques.

Co-crystallization: The screening for co-crystals of this compound would likely involve a range of pharmaceutically acceptable co-formers that possess complementary functional groups capable of forming strong intermolecular interactions. Common classes of co-formers include carboxylic acids, other amides, and nitrogen-containing heterocycles. The formation of co-crystals is often achieved through methods such as liquid-assisted grinding, slow evaporation from solution, or slurry crystallization.

While no specific co-crystals of this compound have been reported, studies on similar molecules, such as N-(4-bromophenyl)urea, have shown the formation of layered structures stabilized by N—H···O hydrogen bonds, with the carbonyl oxygen acting as a trifurcated acceptor. nih.gov This suggests that this compound would readily form co-crystals with strong hydrogen bond donors.

Table 2: Representative Examples of Phenylurea Co-crystals (Note: Data for analogous compounds, as no specific data for this compound is available)

| Phenylurea Derivative | Co-former | Stoichiometry | Key Supramolecular Synthon |

| N-phenylurea | 2-Nitrobenzoic acid | 1:1 | Cyclic hydrogen bonds between urea and carboxylic acid groups. researchgate.net |

| N-phenylurea | 3-Nitrobenzoic acid | 1:1 | Formation of simple chain polymeric structures. researchgate.net |

| Diarylureas | Dimethyl sulfoxide (B87167) (DMSO) | 1:1 | N-H···O (DMSO) hydrogen bonds. nih.gov |

Inclusion Complex Formation: Inclusion complexes involve the encapsulation of a "guest" molecule (in this case, this compound) within a "host" molecule. Common hosts for aromatic guests are cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.

It is anticipated that this compound could form inclusion complexes with hosts like β-cyclodextrin. In such a complex, the hydrophobic bromophenyl group would likely be encapsulated within the cyclodextrin (B1172386) cavity, while the more polar urea and propyl moieties might remain outside, interacting with the exterior of the host or with solvent molecules. This has been observed in studies with similar N-(2-bromo-phenyl) derivatives. nih.gov The formation of these complexes can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray diffraction.

Table 3: Representative Examples of Inclusion Complexes with Phenyl or Bromo-phenyl Derivatives (Note: Data for analogous compounds, as no specific data for this compound is available)

| Guest Molecule | Host Molecule | Stoichiometry (Guest:Host) | Method of Characterization |

| Metobromuron (a bromophenylurea) | β-cyclodextrin | 1:1 | ¹H NMR Spectroscopy |

| 1,3-Diphenylurea | β-cyclodextrin | 1:2 | XRD, DSC |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | β-cyclodextrin | Not specified | Spectral and thermal analyses |

Advanced Analytical Method Development for 1 2 Bromophenyl 3 Propylurea and Its Derivatives

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 1-(2-Bromophenyl)-3-propylurea from impurities, starting materials, and degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity determination and quantitative analysis of non-volatile and thermally sensitive compounds like substituted phenylureas. chromatographyonline.com A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main component from any potential degradation products or process-related impurities.

Method development for this compound would systematically optimize several key parameters to achieve a sensitive, accurate, and selective analysis. nih.gov The initial phase involves selecting a suitable stationary phase, typically a C18 column, which is effective for separating moderately polar compounds. sigmaaldrich.commdpi.com The mobile phase composition, a critical factor, would be optimized using a mixture of an aqueous component (like water or a buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). sigmaaldrich.com Gradient elution is often employed to ensure the efficient separation of compounds with varying polarities. A photodiode array (DAD) detector would be used to monitor the elution, allowing for the selection of an optimal detection wavelength, likely around 210-240 nm where the phenylurea chromophore absorbs. sigmaaldrich.com

Method validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is reliable for its intended purpose. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. nih.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acetonitrile is a common organic modifier; a buffered aqueous phase controls peak shape. |

| Elution Mode | Gradient | Ensures elution of both polar and non-polar impurities within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. researchgate.net |

| Detection | UV-DAD at 230 nm | Allows for sensitive detection of the aromatic ring and urea (B33335) chromophores. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overload. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile byproducts that may arise during the synthesis or degradation of this compound. Phenylureas can exhibit thermal instability, which makes direct GC analysis challenging but also provides a means to study thermal degradation pathways. chromatographyonline.com Degradation often occurs at the urea linkage, potentially yielding isocyanates and amines. researchgate.net

For analysis, a sample would be dissolved in a suitable solvent and injected into the GC system. The thermal energy in the injector port could induce decomposition, separating the parent compound from its more volatile byproducts. The separated compounds would then be ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for structural elucidation. Key degradation products would likely include 2-bromoaniline (B46623) and propyl isocyanate. The method offers excellent selectivity and sensitivity for identifying trace-level impurities. researchgate.net

Table 2: Potential Volatile Byproducts of this compound and Their Expected Mass Fragments in GC-MS

| Potential Byproduct | Chemical Structure | Expected Key m/z Fragments |

|---|---|---|

| 2-Bromoaniline | C₆H₆BrN | 171/173 (M⁺, isotopic pattern for Br), 92, 65 |

| Propyl isocyanate | C₄H₇NO | 85 (M⁺), 57, 42 |

| 2-Bromophenyl isocyanate | C₇H₄BrNO | 197/199 (M⁺, isotopic pattern for Br), 118, 91 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to characterize the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on its thermal stability, melting behavior, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine key thermal events such as melting, crystallization, and other phase transitions. For this compound, a DSC analysis would reveal its melting point, which is a crucial indicator of purity.

In a typical experiment, a small, accurately weighed sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen. The resulting thermogram plots heat flow against temperature. An endothermic peak will correspond to the melting of the compound, from which the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) can be determined. bohrium.com The sharpness of the melting peak provides an indication of the sample's purity; impurities typically cause peak broadening and a depression of the melting point.

Table 3: Representative DSC Data for a Crystalline Organic Compound like this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Heating Rate | 10 °C/min | Standard rate for routine thermal analysis. |

| Melting Onset Temperature | ~130 °C | Indicates the beginning of the melting process. |

| Melting Peak Temperature (Tₘ) | ~134 °C | Temperature of maximum heat absorption during melting; often reported as the melting point. researchgate.net |

| Enthalpy of Fusion (ΔHfus) | ~35 kJ/mol | Energy required to melt the crystalline solid; related to crystal lattice energy. |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. nih.gov This technique is essential for determining the thermal stability and decomposition profile of this compound. The TGA thermogram plots percentage mass loss versus temperature.

The analysis involves heating a sample at a constant rate in a controlled atmosphere. The onset temperature of mass loss indicates the point at which the compound begins to decompose or volatilize. nist.gov For a multi-stage decomposition, TGA can reveal the temperature ranges for each step, providing insights into the decomposition mechanism. For this compound, one might expect a multi-step decomposition, possibly starting with the cleavage of the urea bond. The final residual mass at the end of the experiment indicates the amount of non-volatile residue.

Table 4: Hypothetical TGA Decomposition Profile for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Plausible Lost Fragment(s) |

|---|---|---|---|

| Step 1 | 200 - 280 °C | ~33% | Propyl isocyanate or related fragments |

| Step 2 | 280 - 400 °C | ~67% | Decomposition of the bromophenylamine core |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs (Theoretical)

While this compound is an achiral molecule, chiral analogs could be synthesized, for instance, by introducing a stereocenter on the propyl chain (e.g., using a sec-butyl group instead of a propyl group). For such chiral derivatives, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful theoretical and experimental tools for the unambiguous determination of their absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, providing detailed 3D structural information. wikipedia.orgresearchgate.net ECD, a similar technique, operates in the UV-Visible range, probing electronic transitions. researchgate.net The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD or ECD spectrum with spectra predicted from quantum chemical calculations (e.g., using Density Functional Theory, DFT). wikipedia.orgnih.govbohrium.com

The theoretical workflow would involve: